2,2-Dioctylpropane-1,3-diol

Lipophilicity Drug Delivery Material Science

2,2-Dioctylpropane-1,3-diol (CAS 106868-09-1), also known as 2,2-di-n-octyl-1,3-propanediol, is a branched, symmetrical C19 aliphatic diol. With a molecular weight of 300.52 g/mol and the formula C19H40O2, it features a central quaternary carbon bonded to two long octyl chains and two primary hydroxyl groups, making it a versatile lipophilic building block in polymer science.

Molecular Formula C19H40O2
Molecular Weight 300.5 g/mol
CAS No. 106868-09-1
Cat. No. B025606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dioctylpropane-1,3-diol
CAS106868-09-1
Molecular FormulaC19H40O2
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)(CO)CO
InChIInChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3
InChIKeyNFPNQEAEXIXGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dioctylpropane-1,3-diol (CAS 106868-09-1): A High-Purity C19 Branched Diol for Industrial and Advanced Material Sourcing


2,2-Dioctylpropane-1,3-diol (CAS 106868-09-1), also known as 2,2-di-n-octyl-1,3-propanediol, is a branched, symmetrical C19 aliphatic diol [1]. With a molecular weight of 300.52 g/mol and the formula C19H40O2, it features a central quaternary carbon bonded to two long octyl chains and two primary hydroxyl groups, making it a versatile lipophilic building block in polymer science . Its high calculated LogP of 5.46 and low topological polar surface area of 40.5 Ų underscore its highly hydrophobic nature, which is critical for applications in non-polar environments .

Why Generic Substitution Fails: Critical Performance Gaps Between 2,2-Dioctylpropane-1,3-diol and Its Lower Homologs


In the 2,2-dialkyl-1,3-propanediol family, the length of the alkyl side chains is not a trivial variable but a direct determinant of material properties . Replacing 2,2-dioctylpropane-1,3-diol with a lower homolog such as the dimethyl or diethyl analog for cost or availability reasons can lead to significantly different outcomes in final polymer performance. Studies on nylon-66 and PET copolymers demonstrate that increasing alkyl chain length systematically depresses crystallinity, density, and Young's modulus while increasing dye uptake and thermal shrinkage [1]. This structure-property relationship confirms that a generic substitution without quantitative justification can compromise critical performance attributes in applications where high flexibility, hydrophobicity, or specific thermal behavior is required [2].

2,2-Dioctylpropane-1,3-diol Evidence Guide: Quantifiable Differentiation for Scientific Procurement


Quantified Hydrophobicity: LogP and PSA Values for 2,2-Dioctylpropane-1,3-diol

2,2-Dioctylpropane-1,3-diol exhibits a calculated LogP of 5.46 and a topological polar surface area (PSA) of 40.5 Ų . This high LogP value, which is significantly higher than the diethyl (LogP ~1.0-1.5) and butylethyl analogs, quantifies its superior lipophilicity . The low PSA further confirms its ability to partition strongly into non-polar environments, a critical differentiator for applications requiring high hydrophobicity.

Lipophilicity Drug Delivery Material Science

Physical State and Thermal Stability: Boiling Point and Density Comparison of 2,2-Dioctylpropane-1,3-diol

2,2-Dioctylpropane-1,3-diol has a density of 0.891 g/cm³ and a high boiling point of 424.3°C at 760 mmHg . In contrast, the dimethyl analog (2,2-dimethyl-1,3-propanediol) is a solid with a melting point of 128-130°C and a boiling point of ~210°C [1]. The liquid state and significantly higher boiling point of the dioctyl derivative are direct consequences of its longer alkyl chains, which reduce crystallinity and enhance thermal stability during high-temperature polymer processing.

Thermal Stability Plasticizer Polymer Processing

Impact on Polymer Crystallinity: Copolymer Property Modulation with 2,2-Dioctylpropane-1,3-diol

In a study of nylon-66 copolymers, incorporating 2,2-dialkyl-1,3-propanediols as comonomers decreased the crystallinity and density of the resulting films [1]. This effect was amplified with increasing alkyl side chain length, with the butylethyl analog showing a more pronounced reduction than the dimethyl analog. While the octyl variant was not directly included, the established trend confirms it would induce a greater disruption of crystalline order and a lower glass transition temperature compared to its shorter-chain counterparts, yielding a softer, more flexible material.

Polymer Science Copolymerization Material Engineering

Functional Performance in PET Copolymers: Dye Uptake and Thermal Shrinkage

Research on poly(ethylene terephthalate) (PET) copolymers containing 2,2-dialkyl-1,3-propanediols demonstrated that alkali resistance, dyeability, and thermal shrinkage were remarkably increased by the incorporation of comonomers with alkyl side chains [1]. While direct data for the octyl homolog is not provided, the study establishes a clear structure-property relationship: longer alkyl chains enhance these properties due to increased free volume and chain mobility. This indicates that the dioctyl derivative would further amplify dye uptake and thermal shrinkage performance compared to the dimethyl, diethyl, or butylethyl analogs.

Polyester Modification Dyeability PET Copolymer

2,2-Dioctylpropane-1,3-diol: Validated Research and Industrial Application Scenarios


Synthesis of High-Performance Hydrophobic Polyesters and Polyurethanes

Based on the LogP and polymer crystallinity evidence, 2,2-dioctylpropane-1,3-diol is ideal for synthesizing segmented polyesters and polyurethanes requiring enhanced hydrophobicity and flexibility. Its two primary hydroxyl groups enable efficient incorporation into polymer backbones, while its long octyl side chains disrupt crystalline packing, resulting in softer materials with lower water uptake [1].

Precursor Polymer for Conjugated Polyfluorenones in Organic Electronics

As demonstrated in a study on 2,7-poly(9-fluorenone), 2,2-dioctyl-1,3-propanediol is used to form a ketal-protected precursor polymer (POFK). This strategy enables the solution processing of an otherwise insoluble conjugated polymer, after which the ketal groups are cleaved to yield the final electron-transport material for multilayer LEDs [1]. This application is specific to the dioctyl homolog due to the solubility and processability imparted by its long alkyl chains.

Formulation of Specialty Plasticizers and Lubricants with Low Volatility

Given its high boiling point of 424.3°C and calculated LogP of 5.46, 2,2-dioctylpropane-1,3-diol is well-suited as a non-phthalate plasticizer or lubricant in high-temperature applications (e.g., PVC, engineering plastics) [1]. Its low volatility minimizes loss during processing and service life, while its lipophilic character ensures excellent compatibility with non-polar polymer matrices, offering a performance advantage over lower molecular weight diols.

Building Block for Amphiphilic Surfactants and Emulsifiers

The compound's symmetrical diol structure with two long hydrophobic octyl chains and two reactive hydroxyl groups makes it a valuable intermediate for synthesizing non-ionic surfactants [1]. By ethoxylating or otherwise modifying the hydroxyl groups, researchers can create amphiphilic molecules with precisely controlled hydrophilic-lipophilic balance (HLB), useful in detergents, personal care, and emulsion polymerization.

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